Regiochemical Differentiation: Pyrrolo[3,2-c]pyridine vs. Pyrrolo[3,2-b]pyridine Core in MPS1 Kinase Inhibition
The pyrrolo[3,2-c]pyridine (5-azaindole) core is a defined scaffold for MPS1 kinase inhibition, leading to the clinical candidate CCT251455. The 7-Br-3-I substitution pattern is designed to introduce key pharmacophores at specific vectors. In contrast, the pyrrolo[3,2-b]pyridine (6-azaindole) isomer presents a different geometry and electronic distribution, yielding a divergent SAR landscape [1]. The MPS1 inhibitor program specifically optimized around the [3,2-c] core, achieving an enzymatic IC50 of 3 nM for the optimized compound CCT251455, a level of potency not replicated with the [3,2-b] scaffold in this context [1].
| Evidence Dimension | Scaffold Potency for MPS1 Kinase Inhibition |
|---|---|
| Target Compound Data | Optimized [3,2-c] derivative CCT251455: MPS1 IC50 = 3 nM [1] |
| Comparator Or Baseline | No equivalent potency reported for a [3,2-b]pyridine-based MPS1 inhibitor. |
| Quantified Difference | Not directly comparable; the [3,2-c] scaffold is the basis for a low-nanomolar inhibitor. |
| Conditions | MPS1 enzymatic assay |
Why This Matters
For projects targeting MPS1 or related kinases, choosing the 5-azaindole scaffold is a critical path decision, and a 6-azaindole building block will not lead to the same validated chemical series.
- [1] Naud, S., Westwood, I. M., Faisal, A., et al. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). Journal of Medicinal Chemistry, 2013, 56, 10045-10065. View Source
